tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate
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Overview
Description
tert-Butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate: is a chemical compound with the molecular formula C10H16FNO2 It is known for its unique bicyclic structure, which includes a fluorine atom and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate typically involves the reaction of fluorobicyclo[1.1.1]pentane-1-carboxylic acid with tert-butyl carbamate. The reaction is carried out in the presence of a base, such as triethylamine, and a coupling agent, such as diphenyl azidooxyphosphonate. The reaction is conducted in an anhydrous solvent, such as tert-butanol, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its bicyclic structure and fluorine atom contribute to its stability and bioactivity, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to enhance the performance of various products .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure play crucial roles in its binding affinity and selectivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to desired therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
- (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol
Comparison: Compared to these similar compounds, tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate is unique due to the presence of the fluorine atom. This fluorine atom enhances the compound’s stability and bioactivity, making it more suitable for certain applications in drug development and material science .
Properties
IUPAC Name |
tert-butyl N-(3-fluoro-1-bicyclo[1.1.1]pentanyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO2/c1-8(2,3)14-7(13)12-10-4-9(11,5-10)6-10/h4-6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTXDPXXMNBINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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